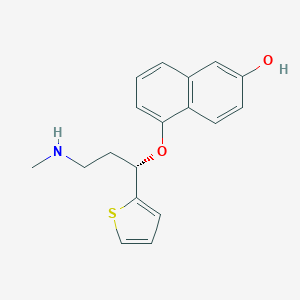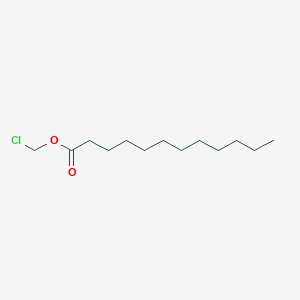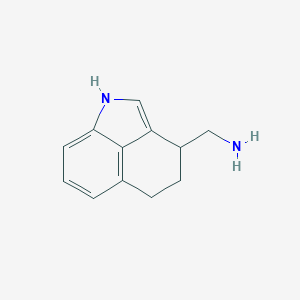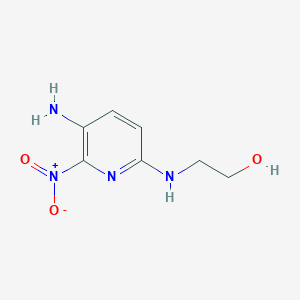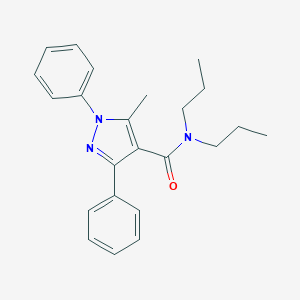
1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPPMPC and is a member of the pyrazole family of compounds. DPPMPC has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical, and physiological effects.
Wirkmechanismus
The mechanism of action of DPPMPC is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been found to interact with various receptors and enzymes, including the GABA receptor and COX-2 enzyme, which are involved in the regulation of pain and inflammation.
Biochemische Und Physiologische Effekte
DPPMPC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an analgesic. DPPMPC has also been found to exhibit anticonvulsant properties, suggesting its potential use in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
DPPMPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. DPPMPC has also been found to exhibit a wide range of biological activities, making it a versatile compound for use in various assays. However, the limitations of DPPMPC include its limited solubility in water, which can make it difficult to use in aqueous-based assays.
Zukünftige Richtungen
There are several future directions for the study of DPPMPC. One potential direction is the further exploration of its potential use as a therapeutic agent in the treatment of various diseases. Another potential direction is the investigation of its mechanism of action and its interactions with various receptors and enzymes. Additionally, the development of more efficient synthesis methods and the modification of DPPMPC to improve its solubility and bioavailability are also potential future directions for research.
Synthesemethoden
The synthesis of DPPMPC involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with propylamine and methyl isocyanate. The reaction is carried out under reflux in the presence of a suitable solvent. The resulting product is then purified using column chromatography to obtain pure DPPMPC.
Wissenschaftliche Forschungsanwendungen
DPPMPC has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and analgesic properties. DPPMPC has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including Alzheimer's disease and cancer.
Eigenschaften
CAS-Nummer |
125103-46-0 |
|---|---|
Produktname |
1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide |
Molekularformel |
C23H27N3O |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
5-methyl-1,3-diphenyl-N,N-dipropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H27N3O/c1-4-16-25(17-5-2)23(27)21-18(3)26(20-14-10-7-11-15-20)24-22(21)19-12-8-6-9-13-19/h6-15H,4-5,16-17H2,1-3H3 |
InChI-Schlüssel |
MYQMRAYZGYAGHU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Kanonische SMILES |
CCCN(CCC)C(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Andere CAS-Nummern |
125103-46-0 |
Synonyme |
1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



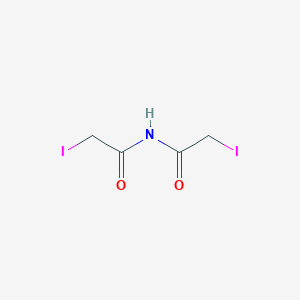
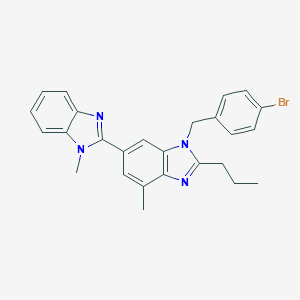
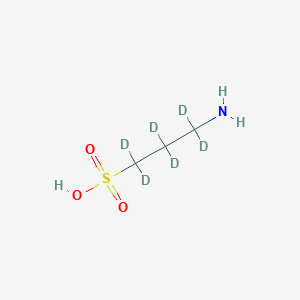
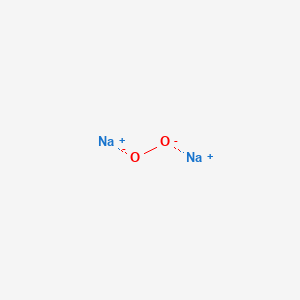
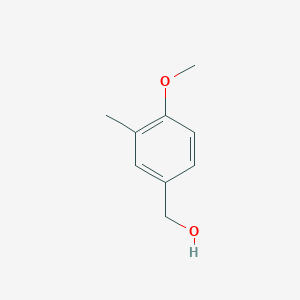
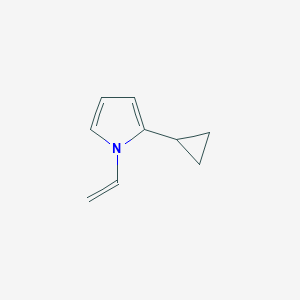
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)
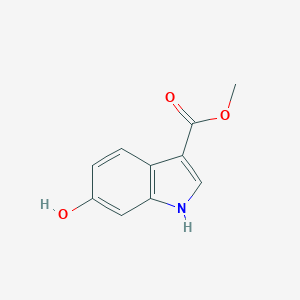
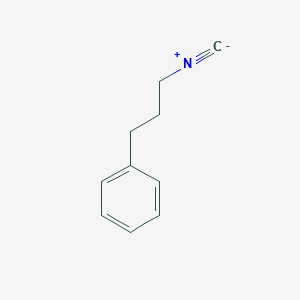
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)
